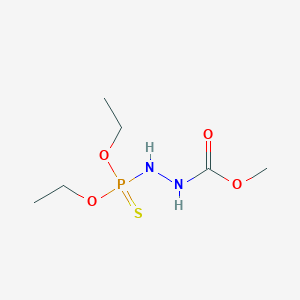![molecular formula C12H8O B14348691 Azuleno[1,2-b]furan CAS No. 92798-12-4](/img/structure/B14348691.png)
Azuleno[1,2-b]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azuleno[1,2-b]furan is a heterocyclic compound that features a fused ring system combining azulene and furan. Azulene is a non-benzenoid aromatic hydrocarbon known for its deep blue color, while furan is a five-membered aromatic ring containing one oxygen atom. The fusion of these two structures results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azuleno[1,2-b]furan can be synthesized through several methods. One common approach involves the reaction of 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one with morpholino enamines of N-ethoxycarbonyl-3-oxopyrrolidine or 3-oxotetrahydrofuran . This reaction typically requires specific conditions, such as the presence of a base and controlled temperature, to ensure the successful formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis of related azulene derivatives often involves large-scale reactions using similar starting materials and conditions. The scalability of these methods depends on the availability of precursors and the efficiency of the synthetic routes.
Analyse Chemischer Reaktionen
Types of Reactions
Azuleno[1,2-b]furan undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the aromatic nature of azulene, electrophilic substitution reactions can occur at specific positions on the ring system.
Nucleophilic Addition: The furan ring can participate in nucleophilic addition reactions, particularly at the 2-position.
Cycloaddition: The compound can undergo cycloaddition reactions with olefins, active methylenes, enamines, and silyl enol ethers.
Common Reagents and Conditions
Common reagents used in these reactions include:
Electrophiles: Such as halogens and sulfonates for substitution reactions.
Nucleophiles: Such as Grignard reagents and organolithium compounds for addition reactions.
Cycloaddition Partners: Such as olefins and silyl enol ethers.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or sulfonated derivatives, while nucleophilic addition can produce various substituted this compound compounds.
Wissenschaftliche Forschungsanwendungen
Azuleno[1,2-b]furan has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Azuleno[1,2-b]furan involves its interaction with specific molecular targets and pathways. The compound’s aromatic nature allows it to participate in π-π interactions and hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azuleno[1,2-b]pyrrole: A related compound where the furan ring is replaced with a pyrrole ring.
Azuleno[1,2-c]thiophene: Another similar compound where the furan ring is replaced with a thiophene ring.
Uniqueness
Azuleno[1,2-b]furan is unique due to its combination of azulene and furan rings, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it a valuable compound for diverse research applications.
Eigenschaften
CAS-Nummer |
92798-12-4 |
|---|---|
Molekularformel |
C12H8O |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
azuleno[1,2-b]furan |
InChI |
InChI=1S/C12H8O/c1-2-4-9-8-10-6-7-13-12(10)11(9)5-3-1/h1-8H |
InChI-Schlüssel |
BXCFJKXCTWKKCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C=COC3=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


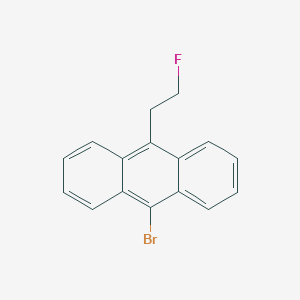
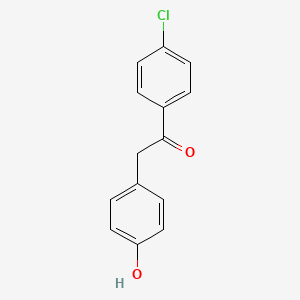

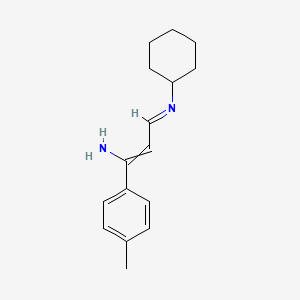
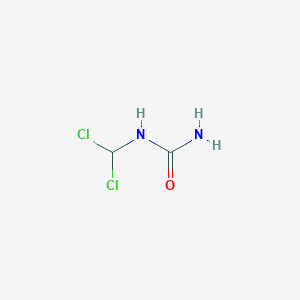
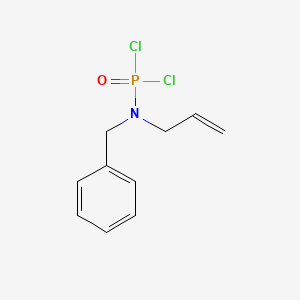
![Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate](/img/structure/B14348649.png)
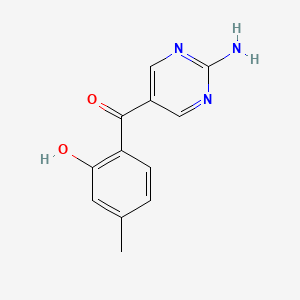
![2-[(Decane-1-sulfinyl)methyl]oxirane](/img/structure/B14348658.png)
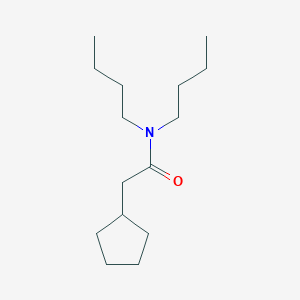
![1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol](/img/structure/B14348668.png)

